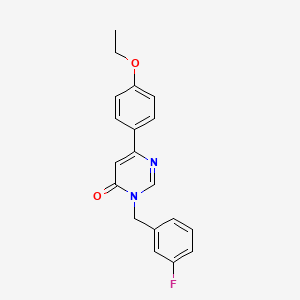
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. It has been extensively researched due to its potential in various fields of science, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
The study of antioxidants, including pyrimidine derivatives, is significant across various fields such as food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC, among others, are critical for determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer or electron transfer, utilize spectrophotometry to assess chemical reactions involved in antioxidant analysis. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples, which could include pyrimidine derivatives (Munteanu & Apetrei, 2021).
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which might include compounds similar to "6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one", employs diversified hybrid catalysts. These include organocatalysts, metal catalysts, and nanocatalysts, among others. This review focuses on the application of these catalysts in synthesizing pyranopyrimidine scaffolds, highlighting the importance of such compounds in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Anticancer Activity of Pyrimidines
Pyrimidines, including various derivatives, have shown a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, and notably, anti-inflammatory and anticancer activities. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, providing insights into their potential as anticancer agents. The detailed SAR analysis and suggestions for new pyrimidine analogs aim to enhance anti-inflammatory activities with minimal toxicity, which could also apply to exploring anticancer potentials (Rashid et al., 2021).
Optoelectronic Materials
Research on quinazolines and pyrimidines has extended into the field of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials, including fluorescent quinazolines and pyrimidine derivatives, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in applications beyond medicinal chemistry, suggesting potential research directions for compounds like "6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one" (Lipunova et al., 2018).
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-11-19(23)22(13-21-18)12-14-4-3-5-16(20)10-14/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPRLZCKBGPHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
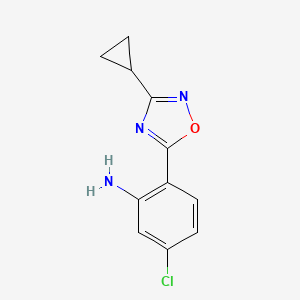
![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)
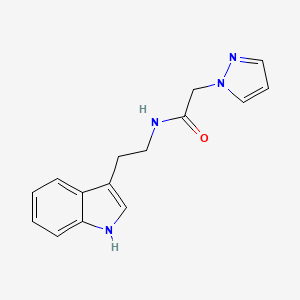
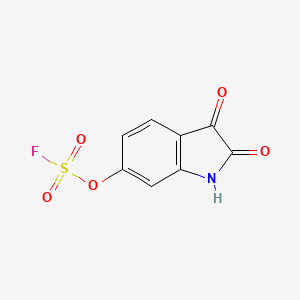

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)

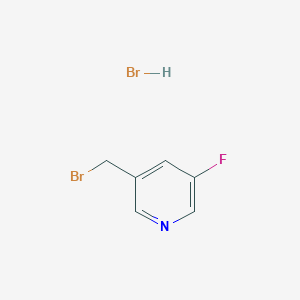
![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)
![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)
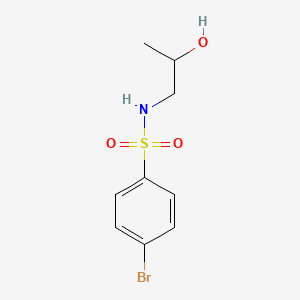
![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)
